7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylicacid
Description
7-Amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is a bicyclic heterocyclic compound featuring a quinolizine core fused with a carboxylic acid group at position 9, an amino group at position 7, and a ketone at position 5. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrogen-bonding interactions. Its carboxylic acid group enhances solubility in polar solvents, while the amino group may improve bioavailability compared to halogenated analogs .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-amino-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-5-6(10(14)15)8-3-1-2-4-12(8)9(7)13/h5H,1-4,11H2,(H,14,15) |
InChI Key |
YFUQQZYBPLZTME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C=C(C2=O)N)C(=O)O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions . One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinolizine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nitro Reduction
A nitro-substituted precursor (e.g., 8-nitroquinoline derivative) reacts with sodium dithionite (Na₂S₂O₄) in alkaline conditions to yield the corresponding amine. This step is critical for introducing the amino group at position 7 .
Mechanism :
-
Nucleophilic Attack : The nitro group is reduced to an amine via electron transfer, facilitated by the electron-withdrawing groups (e.g., keto groups) in the quinoline core .
-
pH Control : Alkaline conditions (e.g., aqueous K₂CO₃) stabilize intermediates and drive the reaction to completion .
Cyclization via Lactamization
The amino group undergoes intramolecular amide bond formation with a carbonyl group, forming the quinolizine ring system.
Conditions :
-
Reagents : Polyphosphoric acid (PPA) or concentrated H₂SO₄.
-
Outcome : Formation of a tricyclic or tetracyclic system with a lactam moiety .
NMR Data
-
Amine Proton : A broad singlet at ~10 ppm indicates the amide NH group post-lactamization .
-
Fluorine Coupling : Protons adjacent to fluorine (e.g., H-7) show splitting patterns due to vicinal coupling (³J ~13 Hz) .
-
Long-Range Correlations : HMBC and HMQC experiments confirm connectivity between protons and carbons in the quinolizine core .
IR and MS
-
IR : Peaks corresponding to amide (N–H stretch) and carbonyl (C=O) groups.
-
MS : Molecular ion peak consistent with the molecular formula (C₁₀H₁₂N₂O₃) .
Nitro to Amino Conversion
| Precursor | Reagent | Conditions | Product | Citation |
|---|---|---|---|---|
| 8-nitroquinoline derivative | Na₂S₂O₄, K₂CO₃ (aq) | Alkaline, reflux | 8-aminoquinoline derivative |
Cyclization via Lactamization
| Intermediate | Reagent | Conditions | Product | Citation |
|---|---|---|---|---|
| 8-aminoquinoline derivative | PPA/H₂SO₄ | 70–80°C, 2–4 h | Quinolizine derivative |
Scientific Research Applications
7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone and carboxylic acid groups can participate in various chemical interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid with related compounds from the Enamine Ltd. catalogue (2023) :
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physicochemical Properties | Potential Applications |
|---|---|---|---|---|---|
| 7-Amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid (Target) | C₁₀H₁₁N₂O₃ (est.) | ~207.21 (est.) | -NH₂ (position 7), -COOH (position 9) | High polarity, water solubility; moderate lipophilicity (logP ~0.5 est.) | Enzyme inhibitors, antibiotic scaffolds |
| 7-Bromo-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid | C₁₀H₁₀BrNO₃ | 272.10 | -Br (position 7), -COOH (position 9) | Lower solubility (logP ~1.8); bromine enhances electrophilicity | Electrophilic intermediates in synthesis |
| 2-(4-Trifluoromethanesulfonyl-1H-pyrazol-1-yl)acetic acid | C₆H₅F₃N₂O₄S | 258.18 | -CF₃SO₂ (pyrazole), -COOH | Strong electron-withdrawing group; high acidity (pKa ~2.5) | Kinase inhibitors, sulfonamide analogs |
| 2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-2-fluoroacetic acid | C₆H₉FO₄S | 196.20 | -F, -SO₂ (thiolane), -COOH | Enhanced metabolic stability due to fluorine; moderate solubility | Antiviral agents, protease inhibitors |
| [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid | C₆H₄N₄O₂ (est.) | ~164.12 (est.) | Triazolo-pyrimidine core, -COOH | Planar aromatic system; high melting point (>250°C) | Nucleoside analogs, antifolate drugs |
Key Research Findings
Substituent Effects on Reactivity: The 7-bromo analog (entry 2) exhibits reduced solubility compared to the amino-substituted target compound due to bromine’s hydrophobicity. The amino group in the target compound enhances hydrogen-bonding capacity, which is critical for binding to biological targets like bacterial dihydrofolate reductase .
Electron-Withdrawing Groups :
- The trifluoromethanesulfonyl group in entry 4 significantly increases acidity (pKa ~2.5), making it suitable for designing pH-sensitive prodrugs .
Fluorine and Stability :
- The fluoroacetic acid derivative (entry 5) demonstrates improved metabolic stability due to fluorine’s resistance to oxidative degradation, a feature absent in the target compound .
Biological Activity
7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is a heterocyclic compound with a unique quinolizine core structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is critical for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is , with a molecular weight of approximately 208.21 g/mol. The structural features include:
- Amino group : Contributes to nucleophilic reactivity.
- Carboxylic acid group : Engages in esterification and amidation reactions.
- Keto group : Located at the 6-position, allowing for oxidation reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that the compound has significant antimicrobial properties. It can inhibit the growth of various bacterial strains and fungi by interfering with cellular processes. The mechanism often involves binding to essential enzymes or receptors in microorganisms.
Anticancer Potential
The compound has been evaluated for its anticancer activity. It shows promising results in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. For instance, it has been noted for its effectiveness against HeLa cells (human cervical cancer) and other tumor cell lines.
The biological activity of 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is primarily attributed to its ability to bind to specific biological targets. This binding modulates various signaling pathways that are crucial for cell survival and proliferation.
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Evaluated against multiple bacterial strains | Significant antibacterial activity observed |
| Study 2 | Tested on HeLa and K562 cell lines | Induced apoptosis with IC50 values of 0.126 μM and 0.164 μM |
| Study 3 | Interaction with tubulin | Inhibited tubulin polymerization (IC50 = 3.97 μM) |
Detailed Research Findings
- Antimicrobial Studies : In vitro studies demonstrated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
- Anticancer Evaluations : In a series of experiments involving various cancer cell lines, the compound showed potent antiproliferative effects. It was found to arrest the cell cycle at the G2/M phase, leading to apoptosis through caspase activation.
- Binding Studies : Interaction studies revealed that the compound binds effectively to target proteins involved in cancer progression and microbial resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid derivatives?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nitration, reduction, and hydrolysis. For example, ethyl 4-oxo-4H-quinolizine-3-carboxylate derivatives can be nitrated (using controlled nitric acid addition to avoid byproducts) and reduced with Na₂S₂O₄ to yield amino intermediates . Hydrolysis under basic conditions (e.g., NaOH/methanol) finalizes the carboxylic acid moiety. Critical parameters include reaction temperature control (room temperature for reductions) and solvent selection (water for Na₂S₂O₄ reactions) .
| Step | Reagents/Conditions | Key Intermediate | Yield Optimization Tips |
|---|---|---|---|
| Nitration | HNO₃, slow addition | Ethyl 1-nitro-4-oxo derivative | Avoid overheating; monitor color changes to minimize byproducts |
| Reduction | Na₂S₂O₄, H₂O, RT | Ethyl 1-amino-4-oxo derivative | Use excess Na₂S₂O₄ for complete reduction |
| Hydrolysis | NaOH/MeOH, reflux | Carboxylic acid product | Neutralize carefully to isolate free acid |
Q. How can researchers purify and characterize this compound?
- Methodological Answer : Purification often involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Characterization requires NMR (¹H/¹³C), MS, and IR spectroscopy. For example, mass spectral data for related quinolizine derivatives are manually curated to confirm molecular ions (e.g., m/z 347.3 for C₁₇H₁₈FN₃O₄) . X-ray crystallography may resolve stereochemical ambiguities .
Advanced Research Questions
Q. How does substitution at position 9 influence biological activity?
- Methodological Answer : Substituents at position 9 (e.g., fluoro, piperazinyl) modulate antibacterial efficacy and pharmacokinetics. For instance, 9-fluoro-10-(4-methylpiperazinyl) derivatives exhibit enhanced Gram-negative activity due to improved membrane penetration and target (DNA gyrase) binding . Comparative assays (MIC testing) and logP calculations can quantify these effects.
| Substituent (Position 9) | Biological Activity (MIC, μg/mL) | logP |
|---|---|---|
| -H (Parent) | 32 (E. coli) | 1.2 |
| -F | 8 (E. coli) | 1.8 |
| -OCH₃ | 64 (E. coli) | 0.9 |
Q. What strategies resolve contradictions in reported activity data for analogs?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, bacterial strain variability). To address this:
- Standardize testing protocols (e.g., CLSI guidelines).
- Use computational modeling (e.g., molecular docking) to predict binding affinity variations .
- Validate with orthogonal assays (e.g., time-kill kinetics vs. static MIC) .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Methodological Answer : Key optimizations include:
- Continuous flow reactors : Minimize exothermic risks during nitration .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
Data Analysis and Mechanistic Insights
Q. What mechanistic insights explain its potential as an aromatase inhibitor?
- Methodological Answer : The fused quinolizine-carboxylic acid structure may mimic steroidal substrates, competitively binding aromatase’s heme center. Docking studies (PDB: 3EQM) suggest hydrogen bonding between the carboxylic acid group and Arg115, while the quinolizine core occupies the hydrophobic pocket . Validate via enzyme inhibition assays (IC₅₀) and crystallography.
Q. How do stereochemical variations impact pharmacokinetics?
- Methodological Answer : Enantiomers show divergent ADME profiles. For example, (6aS,7S) configurations improve metabolic stability in rat models (t₁/₂ = 4.2 hrs vs. 1.8 hrs for R isomers) . Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assess bioavailability.
Troubleshooting Experimental Challenges
Q. How to mitigate byproduct formation during nitration?
- Methodological Answer : Byproducts arise from over-nitration or ring oxidation. Solutions include:
- Slow reagent addition : Add nitric acid dropwise at ≤10°C .
- Solvent choice : Use acetic acid instead of H₂SO₄ to moderate reactivity.
- Quench early : Monitor via TLC and quench with ice-water at 50% conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
